1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea

Catalog No.
S2768571
CAS No.
1795456-56-2
M.F
C20H25ClN2O3
M. Wt
376.88
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methox...

CAS Number

1795456-56-2

Product Name

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea

IUPAC Name

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-[2-(4-methoxyphenyl)ethyl]urea

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.88

InChI

InChI=1S/C20H25ClN2O3/c1-20(26-3,16-5-4-6-17(21)13-16)14-23-19(24)22-12-11-15-7-9-18(25-2)10-8-15/h4-10,13H,11-12,14H2,1-3H3,(H2,22,23,24)

InChI Key

CEGOTCWPUYXEON-UHFFFAOYSA-N

SMILES

CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2=CC(=CC=C2)Cl)OC

solubility

not available

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound characterized by its unique molecular structure and potential pharmacological properties. Its molecular formula is C20_{20}H25_{25}ClN2_2O3_3, with a molecular weight of 376.9 g/mol. The compound features a urea functional group, which is known for its wide applications in medicinal chemistry, particularly in developing pharmaceuticals due to its ability to interact with biological targets effectively .

, typical for urea derivatives:

  • Hydrolysis: In aqueous environments, the urea bond can hydrolyze, leading to the formation of amines and carbon dioxide.
  • Substitution Reactions: The presence of the chlorophenyl and methoxy groups allows for electrophilic substitution reactions, which can modify the aromatic rings.
  • Condensation Reactions: It can react with various amines or alcohols to form new derivatives.

Common reagents for these reactions may include strong acids or bases for hydrolysis and various electrophiles for substitution.

Preliminary studies suggest that 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea exhibits notable biological activity. It may act as an inhibitor of specific enzymes or receptors involved in various physiological processes. The presence of the chlorophenyl moiety is often associated with enhanced bioactivity, potentially affecting neurotransmitter systems and inflammatory pathways. Further research is necessary to elucidate its complete mechanism of action and therapeutic potential .

The synthesis of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions:

  • Formation of the Urea Linkage: Reacting an appropriate isocyanate with an amine derived from 4-methoxyphenethylamine.
  • Alkylation: The introduction of the 2-(3-chlorophenyl)-2-methoxypropyl group can be achieved through alkylation reactions using suitable alkyl halides.
  • Purification: The final product is purified via recrystallization or chromatography methods to obtain high purity levels.

These methods ensure that the desired compound is synthesized efficiently while maintaining structural integrity .

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery targeting various diseases.
  • Agricultural Chemistry: Its properties may be explored for developing agrochemicals that enhance plant growth or pest resistance.
  • Cosmetic Formulations: Given its chemical structure, it might be evaluated for use in cosmetic products, although regulatory considerations must be addressed .

Interaction studies are crucial for understanding how 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea interacts with biological systems. These studies typically focus on:

  • Receptor Binding Affinity: Investigating how well the compound binds to specific receptors can reveal its potential therapeutic effects.
  • Enzyme Inhibition Profiles: Analyzing its ability to inhibit enzymes involved in metabolic pathways helps identify possible side effects and therapeutic uses.
  • Toxicological Assessments: Evaluating the safety profile through in vitro and in vivo studies ensures that any potential applications are safe for human use .

Several compounds share structural similarities with 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-(3-Chlorophenyl)-3-(4-methoxyphenethyl)ureaC19_{19}H20_{20}ClN2_2O2_2Lacks methoxypropyl groupSimpler structure, less steric hindrance
N,N-DimethylureaC3_{3}H8_{8}N2_2OSimple urea derivativeNo aromatic rings, lower complexity
1,3-DiphenylureaC13_{13}H12_{12}N2_2OContains two phenyl groupsGreater hydrophobicity due to more extensive aromatic system

The unique combination of the chlorophenyl and methoxyphenethyl groups in 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenethyl)urea distinguishes it from other similar compounds, potentially enhancing its biological activity and application scope .

XLogP3

3.5

Dates

Last modified: 08-17-2023

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